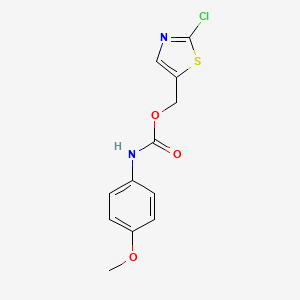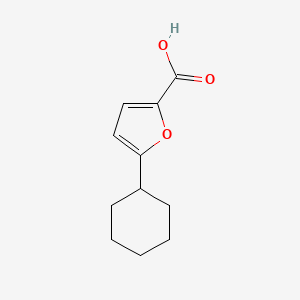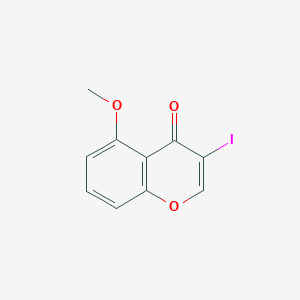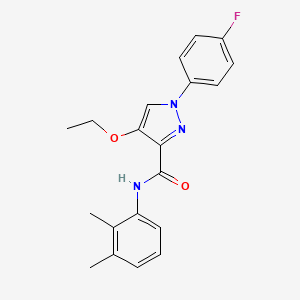
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate” is a complex organic molecule that contains a thiazole ring, which is a heterocyclic compound that includes nitrogen and sulfur atoms . The molecule also contains a carbamate group (N-(4-methoxyphenyl)carbamate), which is a functional group derived from carbamic acid and consists of a carbonyl (a double bond between carbon and oxygen) and an amine (a nitrogen atom with a lone pair of electrons).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring and the carbamate group. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The carbamate group would be attached to the thiazole ring via a methylene (-CH2-) linker .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The carbamate group could potentially undergo hydrolysis, and the thiazole ring might be susceptible to electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of the thiazole and carbamate groups. For example, thiazoles are typically aromatic and relatively stable, while carbamates can be hydrolyzed under certain conditions .科学的研究の応用
Synthesis and Chemical Characterization
Several studies have highlighted the synthesis and chemical characterization of thiazole derivatives, which are structurally related to (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate. These compounds are synthesized through various chemical reactions and evaluated for their physical and chemical properties, including melting points, spectral data (IR, NMR), and elemental analysis. The focus on thiazole derivatives underlines the chemical interest in thiazole-containing compounds due to their diverse biological and pharmacological properties (Hanusek et al., 2006; Velikorodov et al., 2014).
Antimicrobial and Antifungal Activities
Research into thiazole derivatives includes the investigation of their antimicrobial and antifungal activities. These compounds have been tested against various microorganisms, showing moderate to significant activities. This suggests potential applications in the development of new antimicrobial agents (Ameen & Qasir, 2017; Prasad & Nayak, 2016).
Biological Activity and Potential Pharmacological Applications
Studies have also explored the broader biological activity of thiazole derivatives, including their potential as anticancer, anti-inflammatory, and cardioprotective agents. These investigations provide insights into the mechanisms of action and the therapeutic potential of these compounds in treating various diseases (Drapak et al., 2019; Wu, 2013).
作用機序
Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Thiazoles are found in many biologically active compounds and pharmaceuticals, and carbamates are used in a variety of applications from pesticides to pharmaceuticals .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-17-9-4-2-8(3-5-9)15-12(16)18-7-10-6-14-11(13)19-10/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGOWUWFIXTQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B2817675.png)



![Morpholin-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2817680.png)
![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine](/img/structure/B2817682.png)

![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2817685.png)


![Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate](/img/structure/B2817691.png)
![N-[1-(3,5-Dimethylpyrazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2817694.png)
![N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2817696.png)